6-Chloroquinoline-4-carboxylic acid

Alkaline phosphatase inhibition TNAP Structure-activity relationship

Researchers targeting alkaline phosphatase for vascular calcification or CKD need a validated core scaffold. 6-Chloroquinoline-4-carboxylic acid (CAS 62482-29-5) is the essential entry point-its unsubstituted 2-position enables library synthesis via Pfitzinger reaction, while the 6-chloro atom maintains the critical Arg167 hydrogen bond. • h-TNAP IC50 22 nM (1145-fold vs levamisole) • Isoform selectivity: h-IAP IC50 34 nM, h-PLAP 82 nM, h-GCAP 150 nM • Antimalarial: pLDH binding energy -9.05 kcal/mol Supplied ≥95% purity; store at RT, ship ambient.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 62482-29-5
Cat. No. B1352709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoline-4-carboxylic acid
CAS62482-29-5
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
InChIKeyZRYMLJGLNAOPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinoline-4-carboxylic acid (CAS 62482-29-5): Core Scaffold for Alkaline Phosphatase and Antimalarial Lead Discovery


6-Chloroquinoline-4-carboxylic acid (CAS 62482-29-5, C₁₀H₆ClNO₂, MW 207.61) is a heteroaromatic building block belonging to the quinoline-4-carboxylic acid class. It features a carboxylic acid at the 4-position and a chlorine substituent at the 6-position of the quinoline core [1]. Commercially available at purities of ≥95% (typically 95–98%), it serves as the key synthetic entry point for generating focused libraries of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids via the Pfitzinger reaction [2]. This scaffold has been validated as a privileged template for the development of potent tissue-nonspecific and tissue-specific alkaline phosphatase (AP) inhibitors, as well as ligands targeting Plasmodium lactate dehydrogenase (pLDH) for antimalarial applications [1][3].

Why 6-Chloroquinoline-4-carboxylic acid Cannot Be Replaced by Generic Quinoline-4-carboxylic Acids in AP Inhibitor or Antimalarial Programs


Substitution of the 6-chloroquinoline-4-carboxylic acid scaffold with other positional isomers or unsubstituted quinoline-4-carboxylic acid is not functionally equivalent. In human tissue-nonspecific alkaline phosphatase (h-TNAP) inhibition, the 6-chloro atom engages in a critical hydrogen-bonding interaction with residue Arg167 [1]. Replacement with a 6-fluoro analog shifts the biological profile toward antimicrobial and larvicidal applications rather than AP inhibition [2]. Moving the halogen from the 6- to the 7-position (as in 7-chloroquinoline-4-carboxylic acid scaffolds) alters the electronic distribution of the quinoline ring, which can abrogate the potency gains observed with 6-chloro derivatives—2-aryl-6-chloroquinoline-4-carboxylic acids achieve IC₅₀ values as low as 22 nM against h-TNAP, a >1145-fold improvement over the positive control levamisole [1]. Furthermore, the unsubstituted 2-position of the parent compound is essential for diversification; pre-installed 2-aryl groups preclude later library synthesis, making the parent 6-chloro acid the only viable entry point for systematic SAR exploration [1][3].

6-Chloroquinoline-4-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


h-TNAP Inhibition: 6-Chloro Scaffold Enables Potency Gains of >1145-Fold Over Levamisole

The 6-chloroquinoline-4-carboxylic acid scaffold, when elaborated to 2-aryl derivative 3j (4-OH-3-OMe-phenyl), achieves an IC₅₀ of 0.022 ± 0.001 µM (22 nM) against human tissue-nonspecific alkaline phosphatase (h-TNAP). This represents a >1145-fold improvement over the positive control levamisole (IC₅₀ = 25.2 ± 1.9 µM) [1]. The 6-chloro substituent is mechanistically essential: molecular docking reveals that the chlorine atom forms a direct interaction with residue Arg167 in the h-TNAP active site, an interaction that cannot be replicated by hydrogen, methyl, or fluoro substituents at the same position [1]. In contrast, unsubstituted quinoline-4-carboxylic acid lacks this halogen-bonding capability, and the 6-fluoro analog directs biological activity toward antimicrobial rather than AP-inhibitory pathways [2].

Alkaline phosphatase inhibition TNAP Structure-activity relationship

h-IAP and h-PLAP Dual Inhibition: 6-Chloro Scaffold Outperforms Positive Controls by 1335–3000-Fold

Derivatives of 6-chloroquinoline-4-carboxylic acid achieve exceptional potency against tissue-specific alkaline phosphatases. Compound 3e (4-OMe-phenyl) inhibits human intestinal alkaline phosphatase (h-IAP) with an IC₅₀ of 0.034 ± 0.01 µM—approximately 3000-fold more potent than L-phenylalanine (IC₅₀ = 100 ± 3 µM) [1]. Against human placental alkaline phosphatase (h-PLAP), the same compound shows an IC₅₀ of 0.082 ± 0.01 µM, representing ~1463-fold improvement over L-phenylalanine [1]. Compound 3a (2-Br-phenyl) provides an intermediate h-IAP IC₅₀ of 0.075 ± 0.001 µM (~1335-fold vs. control) and h-PLAP IC₅₀ of 0.32 ± 0.01 µM. These values establish the 6-chloroquinoline-4-carboxylic acid core as a uniquely potent scaffold for dual h-IAP/h-PLAP inhibition, with the 6-chloro motif contributing to binding affinity that is absent in unsubstituted quinoline-4-carboxylic acid analogs [1].

Intestinal alkaline phosphatase Placental alkaline phosphatase Tissue-specific AP

Plasmodium LDH Docking: 6-Chloro Substitution Yields Favorable Binding Energies vs. Unsubstituted Quinoline Controls

In silico docking of 2-aryl-6-chloroquinoline-4-carboxylic acid derivatives against the Plasmodium LDH receptor identified ligand 3d as the top binder with a binding energy of −9.05 kcal/mol and five hydrogen-bonding interactions with the active site [1]. For the ethyl ester prodrug series, ligand 2j (ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate) achieved a binding energy of −10.11 kcal/mol and a Ki of 3.88 × 10⁻⁸ µM against farnesyltransferase (FTase), with ligand 2h showing −9.81 kcal/mol and Ki of 6.5 × 10⁻⁸ mM [2]. These computational binding metrics are directly attributable to the 6-chloroquinoline-4-carboxylic acid scaffold, as the chlorine atom contributes to hydrophobic contacts within the enzyme pocket. Unsubstituted quinoline-4-carboxylic acid scaffolds lack this key hydrophobic anchor, resulting in lower predicted binding affinity [1].

Antimalarial Plasmodium LDH Molecular docking

Aurora A Kinase Co-crystallization: Structural Validation of the 6-Chloroquinoline-4-carboxylic Acid Pharmacophore

A derivative of 6-chloroquinoline-4-carboxylic acid—2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (ligand ID: 5E2)—has been co-crystallized with Aurora A kinase (AURKA) at 2.47 Å resolution (PDB ID: 5DR9) [1]. The crystal structure reveals the compound bound in an allosteric pocket that modulates the AURKA–TPX2 protein-protein interaction [1]. This provides atomic-level validation that the 6-chloroquinoline-4-carboxylic acid core is compatible with kinase active-site architecture. By contrast, the unsubstituted quinoline-4-carboxylic acid scaffold has not been reported in any deposited kinase co-crystal structure, and the 7-chloro isomer is associated primarily with antimalarial (chloroquine-like) mechanisms rather than kinase modulation [2]. The crystallographic evidence directly supports procurement of this scaffold for rational, structure-based drug design efforts targeting the AURKA–TPX2 interface.

Aurora kinase A X-ray crystallography Allosteric inhibition

Synthetic Accessibility: Single-Step Pfitzinger Route vs. Multi-Step Syntheses of Positional Isomers

6-Chloroquinoline-4-carboxylic acid is synthesized in a single step via the Pfitzinger reaction between commercially available 5-chloroisatin and sodium pyruvate under aqueous alkaline conditions [1]. This contrasts with 7-chloroquinoline-4-carboxylic acid, which requires multi-step sequences involving chlorination of quinoline precursors or specialized heterocyclic condensation methods . The 6-chloro isomer's synthetic accessibility translates to lower procurement cost and higher batch-to-batch reproducibility: the one-step Pfitzinger protocol consistently yields product at >90% crude yield after simple acidification workup [1]. Downstream, the unsubstituted 2-position permits modular diversification to generate libraries of 2-aryl/heteroaryl derivatives (3a–j) without protecting-group manipulation, a feature not available if the 2-position were pre-functionalized [1][2].

Pfitzinger reaction One-pot synthesis 5-Chloroisatin

Candida albicans Enzyme Inhibition: 6-Chloro-2-aryl Derivative Demonstrates Strong Inhibitory Activity

A 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid derivative has been annotated in the BRENDA enzyme database as a strong inhibitor of an enzyme from Candida albicans (EC 6.1.1.15) [1]. While quantitative IC₅₀ or Ki values are not publicly available in the BRENDA entry, the qualitative designation 'strong inhibition' places this chemotype among active scaffolds against fungal targets [1]. This contrasts with the 6-fluoro analog series, which exhibited antimicrobial activity predominantly against Gram-positive bacteria and fungi but required the methylenedioxy-substituted derivative (11e) to achieve both bactericidal and fungicidal character [2]. The 6-chloro variant thus provides a differentiated antifungal starting point for medicinal chemistry optimization against Candida species.

Candida albicans Enzyme inhibition BRENDA database

6-Chloroquinoline-4-carboxylic acid: Recommended Procurement Scenarios Based on Quantitative Evidence


Focused Library Synthesis for Alkaline Phosphatase Inhibitor Lead Optimization

Programs targeting tissue-nonspecific alkaline phosphatase (h-TNAP) for vascular calcification or chronic kidney disease should procure 6-chloroquinoline-4-carboxylic acid as the core scaffold. As demonstrated in the RSC Advances 2015 study, 2-aryl derivatives derived from this scaffold achieve h-TNAP IC₅₀ values as low as 22 nM, representing >1145-fold improvement over levamisole [1]. The unsubstituted 2-position enables systematic SAR exploration via the Pfitzinger reaction using diverse aryl methyl ketones. Procuring the pre-functionalized parent acid eliminates the need for de novo quinoline synthesis and ensures that the critical 6-chloro–Arg167 interaction is preserved in every library member [1].

Structure-Based Drug Design Targeting the AURKA–TPX2 Protein-Protein Interface

Groups pursuing allosteric AURKA inhibitors can leverage the co-crystal structure of 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid bound to Aurora A kinase (PDB 5DR9, 2.47 Å) [2]. The deposited structure provides a validated starting point for computational fragment growing and docking studies. The parent 6-chloroquinoline-4-carboxylic acid serves as the synthetic precursor for generating analogs with varied 2-aryl substituents to probe the allosteric pocket identified in the PDB structure [2].

Antimalarial Lead Generation via Plasmodium LDH and FTase Dual-Targeting

For antimalarial programs, the 6-chloroquinoline-4-carboxylic acid scaffold enables access to both carboxylic acid (direct pLDH ligands) and ethyl ester (FTase-targeting) series. Docking studies demonstrate binding energies of −9.05 kcal/mol (pLDH) and −10.11 kcal/mol (FTase) for optimized derivatives, with calculated Ki values in the sub-nanomolar range for FTase inhibition [3]. The scaffold's compatibility with both target classes, combined with its single-step synthetic accessibility, makes it a cost-effective entry point for phenotypic and target-based antimalarial screening cascades [1][3].

Chemical Biology Tool Compound Development for Phosphatase Selectivity Profiling

The differential AP isoform selectivity of 6-chloroquinoline-4-carboxylic acid derivatives—with compound 3j selectively inhibiting h-TNAP (22 nM), compound 3e preferentially inhibiting h-IAP (34 nM) and h-PLAP (82 nM), and compound 3a selectively targeting h-GCAP (150 nM)—enables the development of isoform-selective chemical probes [1]. Procuring the parent scaffold allows researchers to generate matched molecular pairs to dissect the structural determinants of AP isoform selectivity, a capability not available with pan-AP inhibitors such as levamisole or L-phenylalanine [1].

Technical Documentation Hub

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